molecular formula C20H23N3O4S2 B2642791 4-[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946370-22-5

4-[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine

Cat. No. B2642791
CAS RN: 946370-22-5
M. Wt: 433.54
InChI Key: NLEMMGLROFGAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of oxadiazoles involves the use of carboxylic acids and amidoximes, with the uronium activation method being one of the methods used .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They exist in four regioisomeric forms and are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .


Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Scientific Research Applications

Synthesis and Antibacterial Activity

A class of compounds bearing the 1,3,4-oxadiazole moiety, similar to the core structure of interest, has been synthesized, demonstrating moderate to strong antibacterial activity. These compounds, including N-substituted derivatives, have been explored for their potential in combating both Gram-positive and Gram-negative bacteria. The structural elucidation of these compounds was achieved through 1H-NMR, IR, and mass spectral data, highlighting the chemical versatility and potential biomedical applications of the 1,3,4-oxadiazole scaffold in developing new antibacterial agents (Khalid et al., 2016).

Anticancer Activity

Further research has focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating their efficacy as anticancer agents. A series of aryl amine-treated propanamide derivatives were synthesized, with some displaying potent anticancer activity, underscoring the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment. These findings indicate a promising avenue for the development of novel anticancer drugs, emphasizing the need for in vivo studies to confirm their effectiveness and potential therapeutic applications (Rehman et al., 2018).

Antibacterial Potentials

Investigations into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have revealed their significant antibacterial potentials. The synthesis of these compounds involved multiple steps, culminating in the production of molecules that showed moderate inhibitory activity against a range of bacterial strains. These results highlight the utility of the 1,3,4-oxadiazole ring system in the design of new antibacterial agents, with specific compounds demonstrating pronounced activity against both Gram-positive and Gram-negative bacteria (Iqbal et al., 2017).

properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-14(2)26-17-7-5-15(6-8-17)19-21-20(27-22-19)16-9-11-23(12-10-16)29(24,25)18-4-3-13-28-18/h3-8,13-14,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEMMGLROFGAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine

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